molecular formula C15H8Cl2N2O2 B11101127 Isoindole-1,3(2H)-dione, 5-(2,4-dichlorobenzylidenamino)-

Isoindole-1,3(2H)-dione, 5-(2,4-dichlorobenzylidenamino)-

Cat. No.: B11101127
M. Wt: 319.1 g/mol
InChI Key: PWZZFWYVQUVFIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the condensation of 2,4-dichlorobenzaldehyde with phthalimide under specific reaction conditions. The process often requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: The compound is used in synthetic chemistry for the development of new materials and catalysts. Its unique structure allows for the exploration of novel reaction mechanisms and pathways .

Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes. It may serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. Researchers explore its efficacy as a drug candidate for various diseases, focusing on its mechanism of action and molecular targets .

Industry: In industrial applications, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that alter their activity. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1H-ISOINDOLE-1,3(2H)-DIONE lies in its combination of the dichlorophenyl group with the isoindole dione structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H8Cl2N2O2

Molecular Weight

319.1 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C15H8Cl2N2O2/c16-9-2-1-8(13(17)5-9)7-18-10-3-4-11-12(6-10)15(21)19-14(11)20/h1-7H,(H,19,20,21)

InChI Key

PWZZFWYVQUVFIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O

Origin of Product

United States

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